XMD17-109 is a potent, specific inhibitor of ERK-5 with an EC50 value of 4.2 μM in HEK293 cells.
XMD17-109
CAS No.: 1435488-37-1
Cat. No.: VC0547376
Molecular Formula: C36H46N8O3
Molecular Weight: 638.817
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1435488-37-1 |
---|---|
Molecular Formula | C36H46N8O3 |
Molecular Weight | 638.817 |
IUPAC Name | 11-cyclopentyl-2-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5-methylpyrimido[4,5-b][1,4]benzodiazepin-6-one |
Standard InChI | InChI=1S/C36H46N8O3/c1-4-47-32-23-25(34(45)43-17-15-26(16-18-43)42-21-19-40(2)20-22-42)13-14-29(32)38-36-37-24-31-33(39-36)44(27-9-5-6-10-27)30-12-8-7-11-28(30)35(46)41(31)3/h7-8,11-14,23-24,26-27H,4-6,9-10,15-22H2,1-3H3,(H,37,38,39) |
Standard InChI Key | XVBGRTMNFNMINE-UHFFFAOYSA-N |
SMILES | CCOC1=C(C=CC(=C1)C(=O)N2CCC(CC2)N3CCN(CC3)C)NC4=NC=C5C(=N4)N(C6=CC=CC=C6C(=O)N5C)C7CCCC7 |
Appearance | White to beige solid powder |
Introduction
Chemical Structure and Properties
XMD17-109 is a benzodiazepine analogue formally known as 11-Cyclopentyl-2-[[2-ethoxy-4-[[4-(4-methyl-1-piperazinyl)-1-piperidinyl]carbonyl]phenyl]amino]-5,11-dihydro-5-methyl-6H-pyrimido[4,5-b] benzodiazepin-6-one. This complex molecular structure contributes to its specific binding properties and biological activity.
Basic Information
Property | Information |
---|---|
CAS Number | 1435488-37-1 |
Molecular Formula | C36H46N8O3 |
Molecular Weight | 638.8 g/mol |
Physical Appearance | White to beige powder |
Storage Conditions | -20°C |
Physicochemical Properties
Property | Value |
---|---|
Solubility in DMSO | ≥31.95 mg/mL (≥50 mM) |
Solubility in Ethanol | ≥86.6 mg/mL |
Solubility in Water | Insoluble |
Form | Solid powder |
Biological Activity and Mechanism of Action
XMD17-109 is primarily characterized as a potent and selective inhibitor of ERK5, a member of the mitogen-activated protein kinase (MAPK) family. The compound demonstrates significant inhibitory activity against ERK5 in both cellular and enzymatic assays.
Inhibitory Potency
Assay Type | IC50 Value | Reference |
---|---|---|
HeLa Cell Assay | 0.09 ± 0.03 μM | |
Enzymatic Assay | 0.162 ± 0.006 μM | |
HEK293 Cell Assay (EC50) | 4.2 ± 0.69 μM |
XMD17-109 effectively inhibits ERK5 autophosphorylation in cells, demonstrating its capability to modulate ERK5 signaling pathways . The compound binds to ERK5 with high affinity, with a reported IC50 value of 162 nM .
Dual Activity Profile
An important characteristic of XMD17-109 is its dual inhibitory activity. While it was developed as an ERK5 inhibitor, research has revealed that it also exhibits significant inhibitory activity against bromodomain and extra-terminal (BET) family proteins, particularly BRD4 . This dual-targeting profile contributes to its observed biological effects in various experimental systems.
The compound has been reported to drive nuclear translocation of ERK5, leading to a paradoxical activation of ERK5 transcriptional activity in certain contexts . This property highlights the complex nature of kinase inhibitors and the importance of understanding their complete mechanism of action.
Pharmacokinetic Properties
XMD17-109 displays favorable pharmacokinetic properties, making it suitable for both in vitro and in vivo research applications. Its high oral bioavailability is particularly noteworthy for a compound of its size and complexity.
In Vivo Pharmacokinetic Parameters
Parameter | Value | Administration Route |
---|---|---|
Half-life (T1/2) | 8.2 hours | Intravenous |
Plasma Clearance | 8.64 mL/min/kg | Intravenous |
Area Under Curve (AUC) | 15,745 h*ng/mL | Oral |
Oral Bioavailability | 90% | Oral |
These pharmacokinetic properties indicate that XMD17-109 has excellent drug-like characteristics, with prolonged half-life and high oral bioavailability, suggesting its potential utility for in vivo studies requiring sustained ERK5 inhibition.
Research Applications
XMD17-109 has been utilized in various research contexts to investigate the biological roles of ERK5 and potential therapeutic applications of ERK5 inhibition.
Cancer Research
The compound has demonstrated significant anti-proliferative activities in multiple cancer cell lines. In BT-474 and SNU-449 cells, XMD17-109 showed potent anti-proliferative effects, likely due to its dual inhibitory activity against both ERK5 and BRD4 . Similarly, in MOLT4 cells, both XMD17-109 and its derivatives exhibited substantial growth inhibition .
In multiple myeloma research, XMD17-109 demonstrated significant inhibition of IL-6-induced MM.1S cell proliferation, highlighting its potential utility in hematological malignancy studies .
Immunology Research
XMD17-109 has been employed in studies investigating macrophage biology and immune responses. Research has shown that ERK5 inhibition with XMD17-109 leads to a modified inflammatory profile in macrophages, preventing anti-inflammatory polarization without altering their response to inflammatory stimuli .
In macrophages, XMD17-109 treatment strongly reduced the expression of MGL (a marker of M2-like polarization) both in resting cells and in cells polarized by exposure to IL-4, without affecting the expression of CD86 markers . This suggests a role for ERK5 in regulating macrophage polarization states.
Infection Biology Research
The compound has been utilized in innovative studies examining the process of vomocytosis - the expulsion of live pathogens from macrophages. In zebrafish larvae infected with pathogens, XMD17-109 treatment was used to investigate the role of ERK5 in regulating this process .
ERK5 inhibition with XMD17-109 was found to impact actin cytoskeleton dynamics in macrophages, with treated cells showing a subtle reduction in the number and size of actin-rich ruffles, suggestive of a slight destabilization of actin filamentation . This effect may contribute to the impact of ERK5 inhibition on vomocytosis.
Chemical Derivatives and Related Compounds
XMD17-109 has served as a foundation for the development of more targeted compounds and chemical tools for investigating ERK5 biology.
Heterobifunctional Degraders
Researchers have designed heterobifunctional compounds that incorporate XMD17-109 as an ERK5 binding moiety, conjugated to von Hippel-Landau (VHL) binding elements to create targeted protein degraders . These compounds, such as INY-05-091, represent a new approach to modulating ERK5 activity through induced protein degradation rather than just inhibition.
Optimized Analogues
JWG-071 has been developed as an optimized analogue of XMD17-109 with significantly reduced affinity for off-target BET family proteins, offering greater selectivity for ERK5 . Other selective ERK5 inhibitors such as AX15836 and BAY-885 have also been developed to address the off-target activities observed with XMD17-109 .
Supplier | Product Number | Packaging | Price Range (as of 2024-2025) |
---|---|---|---|
Sigma-Aldrich | SML1753 | 5 mg | $144 |
Sigma-Aldrich | SML1753 | 25 mg | $542 |
Cayman Chemical | 25448 | 1 mg | $33 |
Cayman Chemical | 25448 | 5 mg | $120 |
Cayman Chemical | 25448 | 10 mg | $223 |
MedChemExpress | HY-15665 | 5 mg | €136.35 |
MedChemExpress | HY-15665 | 10 mg | €251.10 |
MedChemExpress | HY-15665 | 50 mg | €641.25 |
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